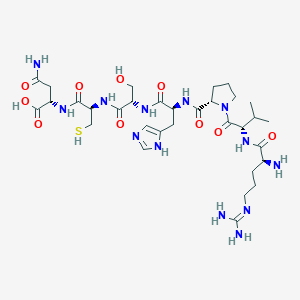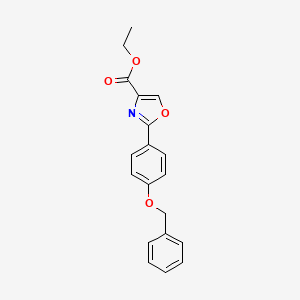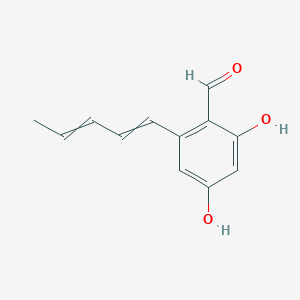
2,4-Dihydroxy-6-(penta-1,3-dien-1-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dihydroxy-6-(penta-1,3-dien-1-yl)benzaldehyde is an organic compound with the molecular formula C12H12O3 It is a derivative of benzaldehyde, characterized by the presence of two hydroxyl groups at the 2 and 4 positions and a penta-1,3-dien-1-yl group at the 6 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydroxy-6-(penta-1,3-dien-1-yl)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzaldehyde derivative.
Hydroxylation: Introduction of hydroxyl groups at the 2 and 4 positions can be achieved through hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Alkylation: The penta-1,3-dien-1-yl group is introduced through an alkylation reaction, often using a suitable alkyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dihydroxy-6-(penta-1,3-dien-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can undergo substitution reactions, such as esterification or etherification, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acid chlorides for esterification, alkyl halides for etherification.
Major Products
Oxidation: 2,4-Dihydroxy-6-(penta-1,3-dien-1-yl)benzoic acid.
Reduction: 2,4-Dihydroxy-6-(penta-1,3-dien-1-yl)benzyl alcohol.
Substitution: Various esters and ethers depending on the reagents used.
Aplicaciones Científicas De Investigación
2,4-Dihydroxy-6-(penta-1,3-dien-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4-Dihydroxy-6-(penta-1,3-dien-1-yl)benzaldehyde involves its interaction with various molecular targets and pathways. The hydroxyl groups and the aldehyde moiety play crucial roles in its reactivity and biological activity. The compound can form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dihydroxybenzaldehyde: Lacks the penta-1,3-dien-1-yl group, making it less complex.
6-Hydroxy-2,4-dimethoxybenzaldehyde: Contains methoxy groups instead of hydroxyl groups, altering its reactivity and properties.
2,4-Dihydroxy-6-methylbenzaldehyde: Has a methyl group instead of the penta-1,3-dien-1-yl group, affecting its chemical behavior.
Uniqueness
2,4-Dihydroxy-6-(penta-1,3-dien-1-yl)benzaldehyde is unique due to the presence of the penta-1,3-dien-1-yl group, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions and reactivity compared to other similar compounds.
Propiedades
Número CAS |
918639-45-9 |
|---|---|
Fórmula molecular |
C12H12O3 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
2,4-dihydroxy-6-penta-1,3-dienylbenzaldehyde |
InChI |
InChI=1S/C12H12O3/c1-2-3-4-5-9-6-10(14)7-12(15)11(9)8-13/h2-8,14-15H,1H3 |
Clave InChI |
OCJOUESZDWTZOX-UHFFFAOYSA-N |
SMILES canónico |
CC=CC=CC1=C(C(=CC(=C1)O)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


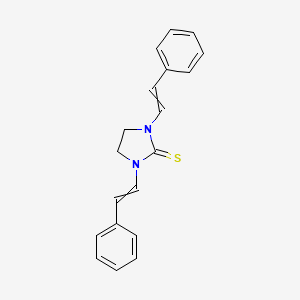
![5-Chloro-2-hydroxy-N-[(6-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide](/img/structure/B15169232.png)
![[(2R,4S,5R)-5-(Phenanthren-9-yl)-2-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B15169239.png)
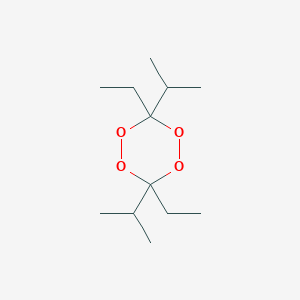
![Phosphonic acid, [[4-hydroxy-2-(6-phenyl-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B15169251.png)
![Ethyl 2-cyano-7-[(methoxymethyl)amino]-7-oxoheptanoate](/img/structure/B15169252.png)
![1,3-Dimethyl-8-propylpyrrolo[3,2-G]pteridine-2,4-dione](/img/structure/B15169275.png)
![1-[5-(3-Methoxybenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B15169276.png)
![3,4-Dihydro-5H-[1,4]diazepino[5,6-b]quinoxalin-5-one](/img/structure/B15169282.png)
![N-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]propanoyl}-L-cysteine](/img/structure/B15169283.png)
![2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-(thiophen-2-yl)furan](/img/structure/B15169293.png)
![Decanoic acid, 8-[(2-hydroxybenzoyl)amino]-](/img/structure/B15169299.png)
